3-Chloro-4,4-diethoxybutan-2-one
Overview
Description
3-Chloro-4,4-diethoxybutan-2-one is an organic compound with the molecular formula C8H15ClO3 It is a chlorinated ketone with two ethoxy groups attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4-diethoxybutan-2-one typically involves the chlorination of 4,4-diethoxybutan-2-one. One common method is the reaction of 4,4-diethoxybutan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4,4-diethoxybutan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4-diethoxybutan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives like 3-azido-4,4-diethoxybutan-2-one.
Reduction: Formation of 3-chloro-4,4-diethoxybutan-2-ol.
Oxidation: Formation of 3-chloro-4,4-diethoxybutanoic acid.
Scientific Research Applications
3-Chloro-4,4-diethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4-diethoxybutan-2-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxybutan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-4,4-diethoxybutan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and reaction conditions.
3-Chloro-4,4-dimethoxybutan-2-one: Similar structure but with methoxy groups instead of ethoxy groups, influencing its solubility and reactivity.
Uniqueness
3-Chloro-4,4-diethoxybutan-2-one is unique due to the presence of both chlorine and ethoxy groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various chemical reactions and industrial processes.
Properties
IUPAC Name |
3-chloro-4,4-diethoxybutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c1-4-11-8(12-5-2)7(9)6(3)10/h7-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNGLYDWUQQPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)C)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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